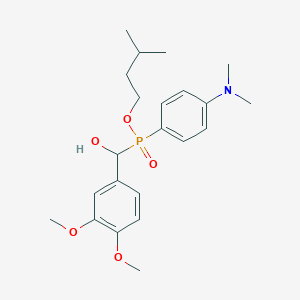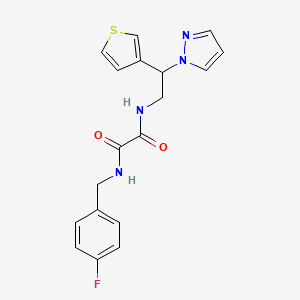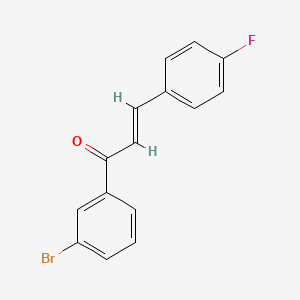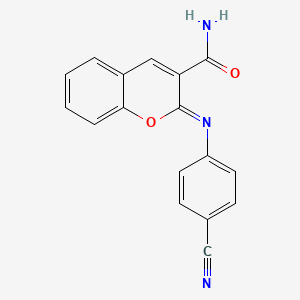
Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isopentyl group is a five-carbon chain , the 3,4-dimethoxyphenyl group is a phenyl ring with methoxy groups at the 3 and 4 positions , the hydroxymethyl group contains a hydroxyl group, and the 4-(dimethylamino)phenyl group is a phenyl ring with a dimethylamino group at the 4 position.Scientific Research Applications
Hydrogen-Bonded Self-Associates of Phosphinic Acids
A study by Mulloyarova et al. (2018) focused on the hydrogen-bonded self-associates of various phosphinic acids, including dimethylphosphinic and diphenylphosphoric acids, using liquid-state NMR in polar solvents. This research provided insights into the symmetry, chirality, and H/D isotope effects on NMR chemical shifts, revealing the stoichiometry of self-associates and the cooperativity of their hydrogen bonds. Cyclic trimers were identified as the dominant form, which could inform on the stabilization energies of hydrogen-bonded chiral self-associates and their potential applications in understanding the molecular interactions of related phosphinate compounds (Mulloyarova et al., 2018).
Terpene Biosynthetic Pathway
The metabolic role of the IspH (LytB) protein in the nonmevalonate terpene biosynthetic pathway was explored by Rohdich et al. (2002). Their study demonstrated the transformation of exogenous 1-deoxy-D-xylulose into isopentenyl diphosphate and dimethylallyl diphosphate, highlighting the biosynthesis of terpenes. This research sheds light on the enzymatic processes involved in terpene biosynthesis and could offer a framework for understanding the biosynthetic pathways of complex organic phosphinates (Rohdich et al., 2002).
Bioactivity of Prenylated Phenylpropenes
A study on the bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives by Koeduka et al. (2014) investigated the antifungal activity and oviposition deterrent activity for mites. This research is relevant for understanding the natural bioactivity of compounds with prenylated phenylpropene structures and could be extrapolated to explore the bioactive potential of related phosphinate compounds (Koeduka et al., 2014).
Mechanism of Action
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO5P/c1-16(2)13-14-28-29(25,19-10-8-18(9-11-19)23(3)4)22(24)17-7-12-20(26-5)21(15-17)27-6/h7-12,15-16,22,24H,13-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGKKNCEWVHBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)
![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)
![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)

![N-(4-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2393137.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2393140.png)
![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)